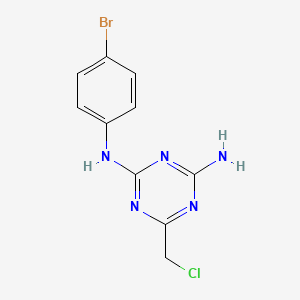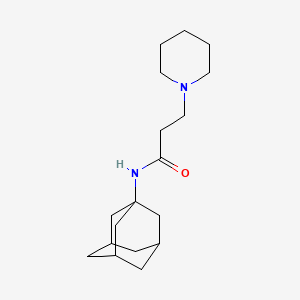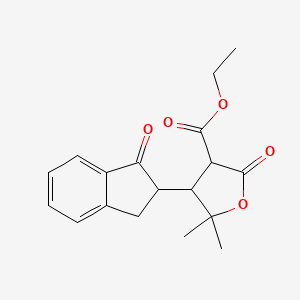
N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a bromophenyl group and a chloromethyl group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using a brominated aromatic compound.
Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Steps: Such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl and chloromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring.
科学研究应用
N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Cellular Processes: Such as DNA replication or protein synthesis.
Inducing Cellular Responses: Leading to apoptosis or other cellular outcomes.
相似化合物的比较
Similar Compounds
N2-(4-chlorophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
N2-(4-bromophenyl)-6-(methyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both bromophenyl and chloromethyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
105704-35-6 |
|---|---|
分子式 |
C10H9BrClN5 |
分子量 |
314.57 g/mol |
IUPAC 名称 |
2-N-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H9BrClN5/c11-6-1-3-7(4-2-6)14-10-16-8(5-12)15-9(13)17-10/h1-4H,5H2,(H3,13,14,15,16,17) |
InChI 键 |
UPNLIORDHFMMMQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)CCl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1,3-benzothiazol-2-ylimino-(1-oxopropylamino)methyl]propanamide](/img/structure/B11047169.png)
![methyl 3-(4-hydroxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11047173.png)

![1H-Pyrazole-1-acetic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-, ethyl ester](/img/structure/B11047196.png)
![N-{1-[(4-ethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide](/img/structure/B11047197.png)
![2-methyl-N-({[4-(propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride](/img/structure/B11047200.png)
![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11047201.png)
![3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-chlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047205.png)
![dipropan-2-yl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate](/img/structure/B11047206.png)
![2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(methylsulfanyl)benzamide](/img/structure/B11047210.png)
![methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11047213.png)

![7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11047224.png)
![1-(3-Methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11047235.png)